2-Chloro-4-(cyclopropylsulfonyl)pyridine
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Overview
Description
2-Chloro-4-(cyclopropylsulfonyl)pyridine is a chemical compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom at the second position and a cyclopropylsulfonyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(cyclopropylsulfonyl)pyridine typically involves the chlorination of pyridine derivatives followed by the introduction of the cyclopropylsulfonyl group. One common method involves the reaction of 2-chloropyridine with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(cyclopropylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl group can yield sulfide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce sulfone derivatives.
- Reduction reactions result in sulfide derivatives .
Scientific Research Applications
2-Chloro-4-(cyclopropylsulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-(cyclopropylsulfonyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with key metabolic pathways in microorganisms and cancer cells .
Comparison with Similar Compounds
2-Chloropyridine: Lacks the cyclopropylsulfonyl group, making it less reactive in certain substitution reactions.
4-Chloropyridine: Has the chlorine atom at the fourth position, leading to different reactivity and applications.
2-Chloro-4-(methylsulfonyl)pyridine: Similar structure but with a methylsulfonyl group instead of a cyclopropylsulfonyl group, resulting in different chemical properties.
Uniqueness: 2-Chloro-4-(cyclopropylsulfonyl)pyridine is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C8H8ClNO2S |
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Molecular Weight |
217.67 g/mol |
IUPAC Name |
2-chloro-4-cyclopropylsulfonylpyridine |
InChI |
InChI=1S/C8H8ClNO2S/c9-8-5-7(3-4-10-8)13(11,12)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
YJNNGDCFISQZCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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